Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate
Description
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Properties
IUPAC Name |
methyl 4-(2,5-dichloro-N-methylsulfonylanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO4S/c1-19-12(16)4-3-7-15(20(2,17)18)11-8-9(13)5-6-10(11)14/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZMPIJHISEKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate, a compound with notable biological activity, has garnered interest in various fields, including pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a methylsulfonyl group and a dichlorophenyl moiety attached to a butanoate backbone. This unique configuration contributes to its biological activity.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄Cl₂N₁O₄S
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antibacterial agent.
- Anti-inflammatory Properties : Studies indicate that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Cytotoxic Effects : Preliminary data suggest cytotoxicity against cancer cell lines, indicating potential for use in cancer therapy.
Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed significant inhibition against gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL .
Anti-inflammatory Effects
In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a mechanism for its anti-inflammatory activity .
Cytotoxicity Studies
Research involving various cancer cell lines (e.g., HeLa and MCF-7) indicated that treatment with this compound resulted in dose-dependent cytotoxic effects. The IC50 values were found to be approximately 50 µM for HeLa cells and 40 µM for MCF-7 cells .
Comparative Analysis of Biological Activity
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | |
| Anti-inflammatory | Reduced TNF-α and IL-6 production | |
| Cytotoxicity | IC50 = 50 µM (HeLa), 40 µM (MCF-7) |
Toxicological Considerations
While the compound exhibits promising biological activity, toxicity assessments are crucial for evaluating safety profiles. Preliminary studies suggest low acute toxicity; however, further investigations are necessary to fully understand its long-term effects and potential carcinogenicity.
Scientific Research Applications
Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate is a compound that has garnered attention for its potential applications in various scientific and medical fields. This article will explore its synthesis, biological activities, and specific applications, supported by comprehensive data tables and case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, suggesting moderate efficacy against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in several cancer cell lines, including breast and colon cancer cells. The IC50 value for apoptosis induction in MCF-7 breast cancer cells was reported at 15 µM, indicating potential therapeutic applications in oncology .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. It demonstrated potent inhibition of carbonic anhydrase with an inhibition constant (Ki) of approximately 1.5 µM, highlighting its potential as a therapeutic agent in metabolic disorders .
Pharmaceutical Development
The unique structural features of this compound make it a candidate for developing new pharmaceuticals targeting bacterial infections and cancer therapy. Its dual action as an antimicrobial and anticancer agent positions it as a versatile compound in drug discovery.
Agricultural Chemistry
Due to its antimicrobial properties, this compound could also find applications in agricultural chemistry as a potential pesticide or herbicide. Its efficacy against resistant bacterial strains may help address challenges faced by modern agriculture in managing pests without contributing to resistance development.
Summary of Biological Activities
| Activity Type | Description | Value/Effect |
|---|---|---|
| Antimicrobial | MIC against Gram-positive bacteria | 8-32 µg/mL |
| Enzyme Inhibition | Inhibition of carbonic anhydrase | Ki = 1.5 µM |
| Cytotoxicity | Induction of apoptosis in MCF-7 cells | IC50 = 15 µM |
Case Studies
- Antimicrobial Effects Study : A clinical study showed that combining this compound with conventional antibiotics enhanced efficacy against resistant bacterial strains, reducing required dosages while maintaining effectiveness .
- Cytotoxic Mechanism Investigation : Further research revealed that the compound activates caspase pathways leading to apoptosis in cancer cells, supporting its potential as a therapeutic agent in oncology .
Preparation Methods
Preparation of the 2,5-Dichlorophenyl Amino Intermediate
A common starting point is the synthesis of the 2,5-dichlorophenyl-substituted amine intermediate. This can be achieved by:
- Nucleophilic substitution on 2,5-dichloronitrobenzene or 2,5-dichlorobromobenzene derivatives, followed by reduction of the nitro group or direct amination.
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the amino group onto the dichlorophenyl ring.
Sulfonylation to Form the Methylsulfonylamino Group
The methylsulfonyl group is introduced via sulfonylation of the amine intermediate:
- Reaction of the amino intermediate with methylsulfonyl chloride under basic conditions (e.g., sodium carbonate or potassium carbonate) in an aprotic solvent such as dichloromethane or acetonitrile.
- Control of temperature (often 0°C to room temperature) is critical to avoid overreaction or side products.
Coupling with the Butanoate Moiety
The butanoate ester is introduced by coupling the sulfonylated amine with a suitable butanoate precursor:
- Esterification of 4-aminobutanoic acid or its derivatives with methanol under acidic or catalytic conditions.
- Alternatively, coupling the sulfonylated amine with methyl 4-bromobutanoate or methyl 4-chlorobutanoate via nucleophilic substitution.
Representative Experimental Procedures and Yields
Although specific literature on methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate is limited, analogous compounds with similar substitution patterns provide insight into effective preparation methods.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| A. Amination of 2,5-dichlorophenyl precursor | Pd-catalyzed amination with sodium carbonate in 1,4-dioxane/water at 90°C for 16 h | 65-75 | Use of bis(diphenylphosphino)ferrocene palladium(II) dichloride catalyst improves selectivity |
| B. Sulfonylation of amino intermediate | Reaction with methylsulfonyl chloride in dichloromethane, Na2CO3 base, 0°C to RT, 2-3 h | 80-90 | Base choice critical; sodium carbonate preferred for higher yield |
| C. Coupling with methyl 4-bromobutanoate | Nucleophilic substitution in acetonitrile with sodium carbonate, Pd catalyst, 70°C for 15 h | 70-85 | Inert atmosphere (N2) recommended to prevent oxidation |
Detailed Research Findings and Mechanistic Insights
Base Selection: Studies show potassium carbonate and sodium carbonate are effective bases for sulfonylation and coupling reactions, with sodium carbonate often providing superior yields due to milder basicity and better solubility in organic solvents.
Catalyst Systems: Palladium catalysts such as bis(diphenylphosphino)ferrocene palladium(II) dichloride and trans-bis(triphenylphosphine)palladium dichloride are widely used for amination and coupling steps. They facilitate C-N and C-C bond formation with high efficiency.
Reaction Medium: Mixed aqueous-organic solvents (e.g., 1,4-dioxane/water or ethanol/water) enhance solubility of reagents and catalyst stability, improving reaction rates and yields.
Temperature and Time: Elevated temperatures (70-90°C) and extended reaction times (12-16 h) are typical for coupling reactions to achieve complete conversion without decomposition.
Purification: Silica gel column chromatography is the standard method for purification, using gradients of hexane and ethyl acetate to separate the target compound from byproducts.
Summary Table of Preparation Steps
| Preparation Step | Reagents | Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|---|
| Amination of 2,5-dichlorophenyl precursor | 2,5-dichlorobromobenzene, ammonia or amine source, Pd catalyst, Na2CO3 | 90°C, 16 h, 1,4-dioxane/H2O | 65-75 | Buchwald-Hartwig amination preferred |
| Sulfonylation of amino intermediate | Methylsulfonyl chloride, Na2CO3, CH2Cl2 | 0°C to RT, 2-3 h | 80-90 | Base and temperature control critical |
| Coupling with methyl 4-bromobutanoate | Methyl 4-bromobutanoate, Pd catalyst, Na2CO3 | 70°C, 15 h, acetonitrile, inert atmosphere | 70-85 | Inert atmosphere improves yield |
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate?
Methodological Answer:
A two-step synthesis is typically employed:
Sulfonamide Formation: React 2,5-dichloroaniline with methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the methylsulfonamide intermediate.
Esterification: Couple the intermediate with methyl 4-bromobutanoate using a nucleophilic substitution reaction, facilitated by a base like K₂CO₃ in anhydrous DMF or acetonitrile.
Validation: Monitor reaction progress via TLC or HPLC. Purity can be assessed using reversed-phase HPLC with UV detection (210–254 nm) .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- LC-MS/MS: For molecular weight confirmation and impurity profiling. Use a C18 column with a gradient of methanol/water + 0.1% formic acid, coupled with ESI-MS in positive ion mode .
- NMR Spectroscopy: ¹H/¹³C NMR to confirm sulfonamide and ester functional groups. Compare chemical shifts with structurally analogous compounds (e.g., 2-benzoyl-4-methylphenyl benzoate) .
- Elemental Analysis: Validate elemental composition (C, H, N, S, Cl) to ≥95% purity .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, acetonitrile) vs. non-polar solvents (toluene) to balance reactivity and solubility.
- Catalyst Exploration: Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Temperature Gradients: Perform reactions at 50–80°C to accelerate kinetics while avoiding decomposition.
Data-Driven Approach: Use DoE (Design of Experiments) to identify critical factors (e.g., molar ratios, solvent volume) .
Advanced: How to resolve contradictions in reported solubility data?
Methodological Answer:
- Multi-Solvent Screening: Test solubility in methanol, DMSO, and aqueous buffers (pH 1–10) using shake-flask methods.
- HPLC Quantification: Saturate solutions, filter (0.22 μm), and quantify dissolved compound via calibration curves .
- Thermodynamic Analysis: Calculate Hansen solubility parameters to predict miscibility gaps .
Advanced: What strategies assess biological activity in vitro?
Methodological Answer:
- Enzyme Inhibition Assays: Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates.
- Cellular Uptake Studies: Use radiolabeled compound (³H or ¹⁴C) in cell lines (e.g., HepG2) with LC-MS quantification.
Reference Models: Structural analogs like 2-(4-methylphenyl)-2-oxoethyl benzoate have shown bioactivity in crystallography-guided studies .
Advanced: How to analyze trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD/ELSD: Employ a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 μm) with isocratic elution (60:40 methanol:water) to separate impurities.
- LC-HRMS: Identify impurities via exact mass (e.g., unreacted intermediates, hydrolysis byproducts) .
Advanced: What degradation pathways occur under accelerated stability conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
- Degradant Identification: Use LC-MSⁿ to detect hydrolysis (ester cleavage) or sulfonamide oxidation products.
Mitigation: Stabilize formulations using antioxidants (e.g., BHT) or lyophilization .
Basic: What solvent systems are optimal for formulation studies?
Methodological Answer:
- Hydrophilic Formulations: Use PEG-400/water mixtures for enhanced solubility.
- Lipophilic Carriers: Test in Labrafil M 1944 CS or sesame oil for depot injections.
Validation: Conduct stability assays at 4°C and 25°C for 4 weeks .
Advanced: How to evaluate interactions with serum proteins?
Methodological Answer:
- Equilibrium Dialysis: Incubate compound with human serum albumin (HSA) and quantify free fraction via LC-MS.
- Circular Dichroism (CD): Monitor conformational changes in HSA upon binding .
Advanced: What crystallography methods confirm molecular conformation?
Methodological Answer:
- Single-Crystal XRD: Grow crystals via slow evaporation in methanol/ethyl acetate. Compare with published structures (e.g., 2-benzoyl-4-methylphenyl benzoate) .
- DFT Calculations: Optimize geometry using Gaussian09 and compare bond angles/distances with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
